(3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}-4-(2-naphthyl)piperidin-3-ol
Description
The study and development of compounds with complex structures like "(3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}-4-(2-naphthyl)piperidin-3-ol" are significant due to their potential in various scientific fields, including medicinal chemistry and material science. These compounds' structural complexity offers unique properties and interactions, making them valuable for diverse applications.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, utilizing various catalytic and non-catalytic methods. For example, microwave-assisted synthesis has been applied to create pyrimidin-4(3H)-ones and related structures, showcasing efficient procedures to obtain pharmacologically relevant compounds (Insuasty et al., 2013). Similarly, one-pot, multi-component synthesis methods have been reported for the construction of chromeno[4,3-d]pyrimidin-5-ones, demonstrating the versatility and efficiency of modern synthetic approaches (Thabet et al., 2022).
Molecular Structure Analysis
The molecular structure of complex compounds is crucial for understanding their properties and interactions. Crystal structure determination and Hirshfeld surface analysis provide detailed insights into the molecular arrangement and intermolecular interactions, as demonstrated in the study of polysubstituted piperidones (R. V. et al., 2021). Such analyses are foundational for designing molecules with desired properties and activities.
Chemical Reactions and Properties
Compounds with pyrimidine and piperidine structures participate in a variety of chemical reactions, contributing to their wide application range. For instance, reactions involving cyclization, N-dealkylation, and hydroxylation are common for modifying and enhancing the biological activity of these molecules. Studies on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives highlight the importance of chemical modifications in achieving potent biological activities (Vinaya Kambappa et al., 2017).
properties
IUPAC Name |
[2-(ethylamino)pyrimidin-5-yl]-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-2-23-22-24-12-18(13-25-22)21(28)26-10-9-19(20(27)14-26)17-8-7-15-5-3-4-6-16(15)11-17/h3-8,11-13,19-20,27H,2,9-10,14H2,1H3,(H,23,24,25)/t19-,20+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNCVMGHHKMFTC-VQTJNVASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)N2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC=C(C=N1)C(=O)N2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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